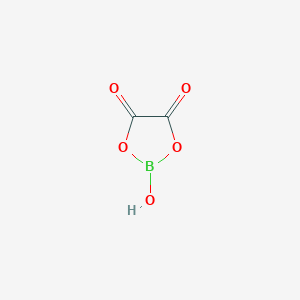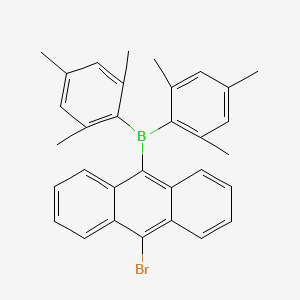
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is an organoboron compound that features a bromoanthracene moiety and two mesityl groups attached to a boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane typically involves the reaction of 10-bromoanthracene with bis(2,4,6-trimethylphenyl)borane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or toluene are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and techniques used in laboratory synthesis are scaled up for industrial production, with additional considerations for safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the bromoanthracene moiety to anthracene.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organoboron compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of (10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane depends on its specific application. In general, the compound can interact with various molecular targets through its boron atom, which can form stable complexes with other molecules. The bromoanthracene moiety can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl-bis(2,4,6-trimethylphenyl)borane: Similar structure but with a phenyl group instead of a bromoanthracene moiety.
Dimesitylboron benzene: Contains two mesityl groups and a benzene ring.
Fluoro(dimesityl)phenylborane: Similar structure with a fluorine atom instead of a bromo group.
Uniqueness
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is unique due to the presence of the bromoanthracene moiety, which imparts distinct electronic and steric properties compared to other similar compounds
Propriétés
Numéro CAS |
191534-39-1 |
|---|---|
Formule moléculaire |
C32H30BBr |
Poids moléculaire |
505.3 g/mol |
Nom IUPAC |
(10-bromoanthracen-9-yl)-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C32H30BBr/c1-19-15-21(3)29(22(4)16-19)33(30-23(5)17-20(2)18-24(30)6)31-25-11-7-9-13-27(25)32(34)28-14-10-8-12-26(28)31/h7-18H,1-6H3 |
Clé InChI |
DHLIMYDVQCYRMW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C4C=CC=CC4=C(C5=CC=CC=C35)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


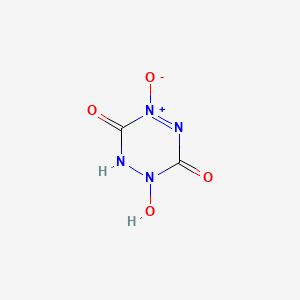


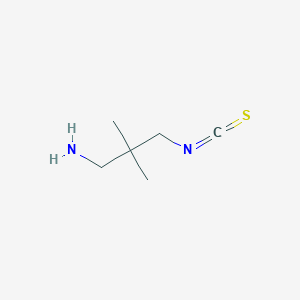
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
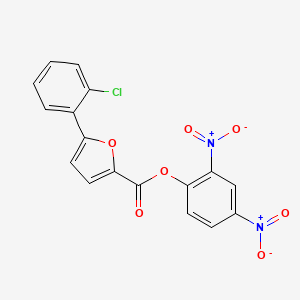
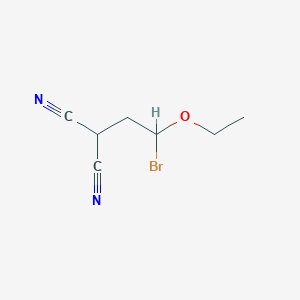

![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)

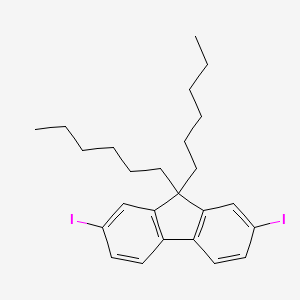
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)
